Computed Lipophilicity (XLogP3-AA) of 4-Amino-3-isopropoxybenzoic Acid Versus Its Methoxy and Ethoxy Congeners
The target compound exhibits a computed XLogP3-AA value of 1.5, which is 0.4 log units higher than the 3-methoxy analogue (1.1) and 0.1 log units higher than the 3-ethoxy analogue (1.4) [1]. Because all three compounds share an identical topological polar surface area (TPSA) of 72.6 Ų, the lipophilicity difference arises solely from the increased hydrocarbon count and branching of the isopropoxy group [1]. This ΔlogP of +0.4 relative to the methoxy analogue predicts approximately 2.5-fold higher partitioning into octanol, which in biological membrane contexts translates to measurably enhanced passive permeability while retaining the same hydrogen-bonding capacity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-Amino-3-methoxybenzoic acid: XLogP3-AA = 1.1; 4-Amino-3-ethoxybenzoic acid: XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP3-AA = +0.4 vs. methoxy; +0.1 vs. ethoxy |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release. All compounds share TPSA = 72.6 Ų. |
Why This Matters
When selecting a 3-alkoxy-4-aminobenzoic acid building block for projects requiring balanced lipophilicity without increasing polar surface area, the isopropoxy variant offers a quantifiably incremental lipophilicity advantage over the more common methoxy derivative, which can be decisive for optimizing logD-dependent properties in lead series.
- [1] PubChem computed properties: CID 43379911 (4-Amino-3-isopropoxybenzoic acid, XLogP3-AA=1.5, TPSA=72.6 Ų); CID 288057 (4-Amino-3-methoxybenzoic acid, XLogP3-AA=1.1, TPSA=72.6 Ų); CID 22397448 (4-Amino-3-ethoxybenzoic acid, XLogP3-AA=1.4, TPSA=72.6 Ų). National Center for Biotechnology Information. Accessed 2026-05-05. View Source
